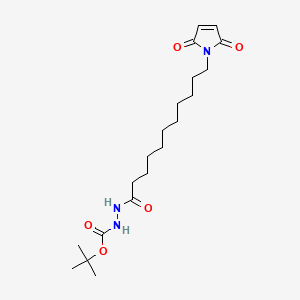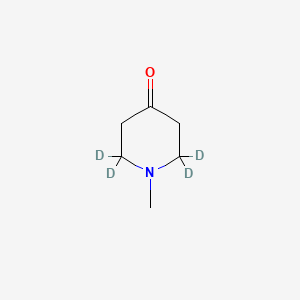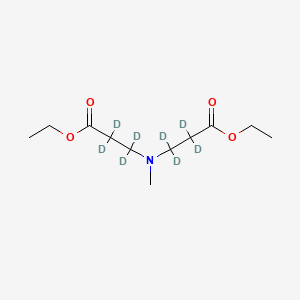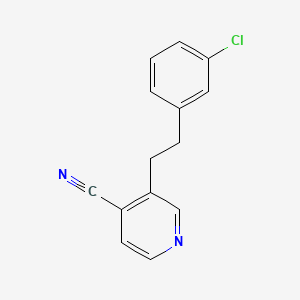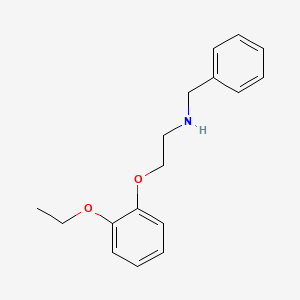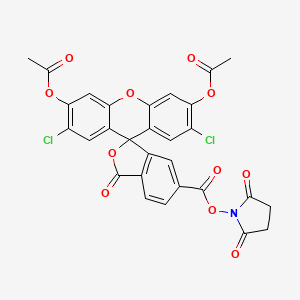
6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester
Overview
Description
“6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester” is a fluorescent tracer that can passively diffuse into cells and covalently label intracellular proteins, resulting in long-term cell labeling . It is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore .
Molecular Structure Analysis
The molecule contains a total of 65 bonds, including 48 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 6 double bonds, and 18 aromatic bonds. It also includes 2 five-membered rings, 4 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Chemical Reactions Analysis
The compound is non-fluorescent until it diffuses into cells and is hydrolyzed by intracellular esterases to yield the fluorescent fluorophore . The resulting compound is oxidized by reactive oxygen species (ROS) and nitric oxide (NO) and displays excitation/emission maxima of 504 and 530 nm, respectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 529.29 g/mol . It is soluble in DMF, DMSO, and methanol . It has a melting point of 210 °C . The compound exhibits fluorescence with excitation and emission maxima of 470 nm and 529 nm, respectively, in 0.1 M Tris pH 8.0 .Scientific Research Applications
Protein Labeling : A study synthesized novel chlorinated fluoresceins, which were used as fluorescent probes for labeling proteins. These probes demonstrated strong fluorescence, high photostability, and good biocompatibility (Wu et al., 2009).
Cell Proliferation Monitoring : Carboxyfluorescein diacetate succinimidyl ester (CFSE) has been used to investigate the migration and proliferation of hemopoietic cells. Its ability to be retained by cells and shared by daughter cells during division allows for the study of cell proliferation (Matera et al., 2004).
Spaceflight Mission Applications : The hydrolysis of dyes like 3-carboxy-6,8-difluoro-7-hydroxycoumarin succinimidyl ester under different pH conditions has implications for the design and operation of instruments used in spaceflight missions for analyzing amines, amino acids, and dipeptides (Stockton et al., 2013).
Mathematical Modeling in Biomedical Research : Carboxy-fluorescein diacetate succinimidyl ester (CFSE) labeling has been important for measuring cell responses in biomedical research. Mathematical models based on CFSE data have been developed to understand cell cycle kinetics (Miao et al., 2012).
Lymphocyte Proliferation : CFSE has been used effectively to monitor lymphocyte division. The technique involves labeling lymphocyte populations with CFSE and then assessing cell division through a decrease in cell fluorescence (Quah & Parish, 2010).
Antigen Presentation Study : CFSE has been employed to determine the site, duration, and cell type responsible for antigen presentation in vivo, providing insights into immune responses (Mintern et al., 1999).
Intracellular pH Measurement : Techniques using carboxyfluorescein diacetate succinimidyl ester have been developed to measure the intracellular pH of bacteria, which is crucial for understanding cellular processes under various conditions (Breeuwer et al., 1996).
High-Pressure CO2 Pasteurization Study : The fluorescent probes, including carboxyfluorescein diacetate succinimidyl ester, have been used to study bacterial cell inactivation phenomena induced by high-pressure CO2 (Spilimbergo et al., 2010).
Future Directions
The compound’s ability to label intracellular proteins and its fluorescence properties make it a valuable tool in cellular and molecular biology research . Its use as a fluorescent tracer can be expanded to other applications, such as tracking cellular processes and studying protein-protein interactions.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17Cl2NO11/c1-12(33)39-23-10-21-17(8-19(23)30)29(18-9-20(31)24(40-13(2)34)11-22(18)41-21)16-7-14(3-4-15(16)28(38)42-29)27(37)43-32-25(35)5-6-26(32)36/h3-4,7-11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFYPGVRLJRTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17Cl2NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662310 | |
| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester | |
CAS RN |
852299-81-1 | |
| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




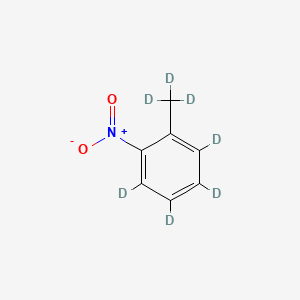
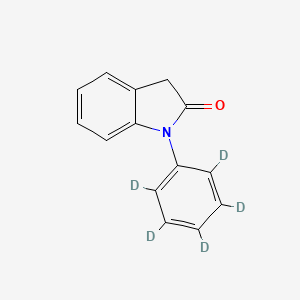

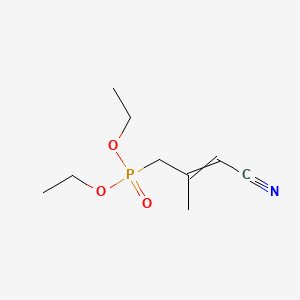
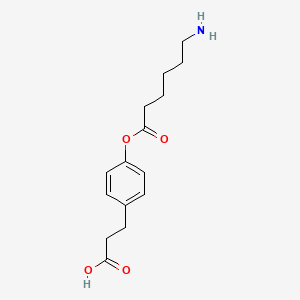
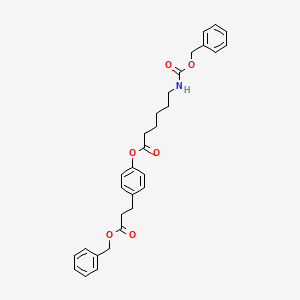
![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
